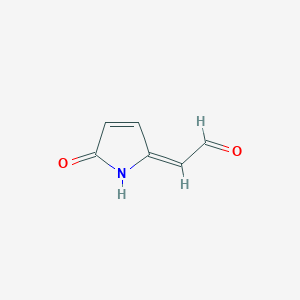
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring and a hydroxyvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrrolone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Catalysts and continuous flow reactors can be employed to enhance the reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolone ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(2-Hydroxyvinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolone ring.
(Z)-3-(2-Hydroxyvinyl)indole: Contains an indole ring, offering different electronic properties.
(Z)-4-(2-Hydroxyvinyl)quinoline: Features a quinoline ring, providing distinct reactivity and applications.
Uniqueness
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolone ring and a hydroxyvinyl group. This structure imparts unique reactivity and potential applications that are not observed in its analogs. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.
Propiedades
Fórmula molecular |
C6H5NO2 |
|---|---|
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
(2E)-2-(5-oxopyrrol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-3-5-1-2-6(9)7-5/h1-4H,(H,7,9)/b5-3+ |
Clave InChI |
RNHSCDHXYPKJTL-HWKANZROSA-N |
SMILES isomérico |
C\1=CC(=O)N/C1=C/C=O |
SMILES canónico |
C1=CC(=O)NC1=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


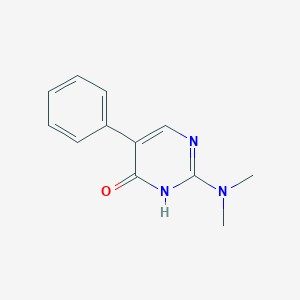
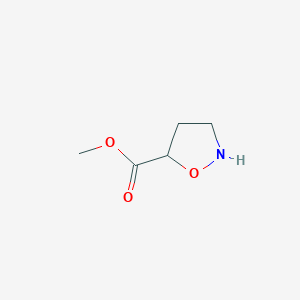

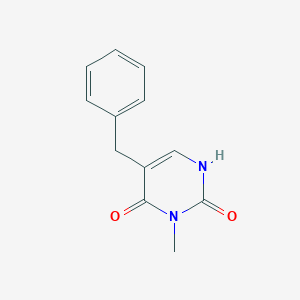
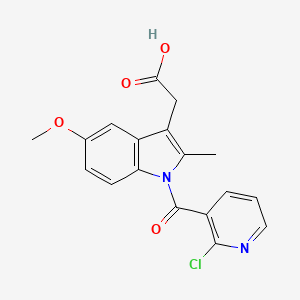

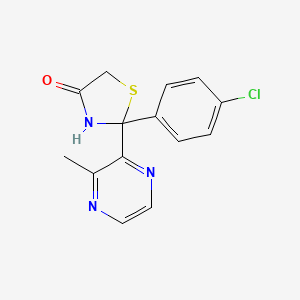
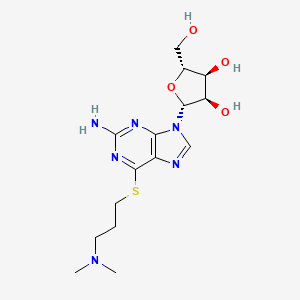
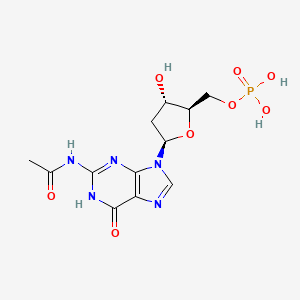

![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
